Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple functional groups, including bromine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the quinoline core. Bromination and methoxylation are then carried out to introduce the respective functional groups. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding to the target molecules, while the quinoline core may facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chloro-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Methyl 4-(2-fluoro-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Uniqueness
The presence of the bromine atom in Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from its analogs with different halogen substituents. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
494195-03-8 |
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Molecular Formula |
C28H30BrNO7 |
Molecular Weight |
572.4g/mol |
IUPAC Name |
methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO7/c1-14-25(28(32)37-6)26(17-12-23(35-4)24(36-5)13-18(17)29)27-19(30-14)9-16(10-20(27)31)15-7-8-21(33-2)22(11-15)34-3/h7-8,11-13,16,26,30H,9-10H2,1-6H3 |
InChI Key |
KXHDJKXAXSSBFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4Br)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4Br)OC)OC)C(=O)OC |
Origin of Product |
United States |
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